molecular formula C10H10BrF2N B13054505 (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine

Cat. No.: B13054505
M. Wt: 262.09 g/mol
InChI Key: WDLVCJBSUHLYKQ-UHFFFAOYSA-N
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Description

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is an organic compound with the molecular formula C10H10BrF2N. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2,6-difluorophenyl)(cyclopropyl)methanamine is unique due to the presence of both bromine and fluorine atoms, along with a cyclopropyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

(4-bromo-2,6-difluorophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H10BrF2N/c11-6-3-7(12)9(8(13)4-6)10(14)5-1-2-5/h3-5,10H,1-2,14H2

InChI Key

WDLVCJBSUHLYKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C=C(C=C2F)Br)F)N

Origin of Product

United States

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